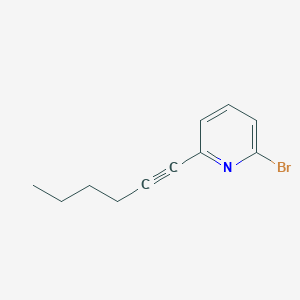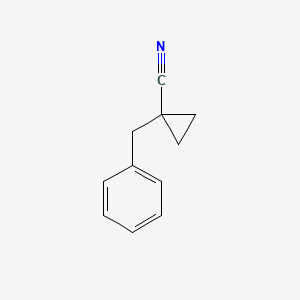
5-Methyl-3-furancarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3-furancarboxamide is an organic compound belonging to the furan carboxamide family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom The presence of a carboxamide group at the 3-position and a methyl group at the 5-position of the furan ring gives this compound its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Methyl-3-furancarboxamide can be synthesized through several methods. One common approach involves the reaction of 5-methylfuran-2-carbonyl chloride with appropriate amines. For example, the reaction of 5-methylfuran-2-carbonyl chloride with 4-aminoacetophenone, 3-aminobenzophenone, or 4-aminobenzophenone in the presence of dichloromethane and pyridine as a solvent yields the desired carboxamide .
Another method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to form ethyl 4-acetyl-5-methylfuran-3-carboxylate. This intermediate can then be converted to this compound through further reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has been explored as a method to enhance reaction rates and yields under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-3-furancarboxamide undergoes various chemical reactions, including:
Reduction: Reduction of the carboxamide group can yield corresponding amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Singlet oxygen or triplet chromophoric dissolved organic matter (3CDOM*) are commonly used oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for the reduction of the carboxamide group.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-diones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated furans.
Applications De Recherche Scientifique
5-Methyl-3-furancarboxamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential hypolipidemic agents.
Environmental Chemistry: It is used as a model compound to study the competition between singlet oxygen and triplet chromophoric dissolved organic matter in photodegradation reactions.
Materials Science: The unique chemical structure of this compound makes it a candidate for the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Methyl-3-furancarboxamide depends on its application:
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-carboxamide: Similar structure but lacks the methyl group at the 5-position.
Furan-3-carboxamide: Similar structure but lacks the methyl group at the 5-position.
5-Methylfuran-2-carboxamide: Similar structure but the carboxamide group is at the 2-position instead of the 3-position.
Uniqueness
5-Methyl-3-furancarboxamide is unique due to the specific positioning of the methyl and carboxamide groups, which influences its chemical reactivity and biological activity. The presence of the methyl group at the 5-position enhances its lipophilicity, making it more effective in certain medicinal applications compared to its non-methylated counterparts .
Propriétés
Numéro CAS |
203792-34-1 |
|---|---|
Formule moléculaire |
C6H7NO2 |
Poids moléculaire |
125.13 g/mol |
Nom IUPAC |
5-methylfuran-3-carboxamide |
InChI |
InChI=1S/C6H7NO2/c1-4-2-5(3-9-4)6(7)8/h2-3H,1H3,(H2,7,8) |
Clé InChI |
JTYANDMCWCBSQR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CO1)C(=O)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [(2-bromophenyl)methylidene]propanedioate](/img/structure/B8652416.png)

![Ethanone, 1-[3-(bromomethyl)-1,4-dioxido-2-quinoxalinyl]-](/img/structure/B8652433.png)
![2'-Nitro-N,N-diphenyl-[1,1'-biphenyl]-4-amine](/img/structure/B8652441.png)
![1-acetyl-3-trifluoromethyl-5,6-dihydro-8H-imidazo[1,5-a]pyrazine-7-carboxylic acid tert-butyl ester](/img/structure/B8652446.png)


![3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(1R)-2-methoxy-1-methyl-ethoxy]-N-(5-methylpyrazin-2-yl)benzamide](/img/structure/B8652465.png)




